Hexachloroplatinic acid

Catalog No.
S604272
CAS No.
16941-12-1
M.F
Cl6H2Pt
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexachloroplatinic acid

CAS Number

16941-12-1

Product Name

Hexachloroplatinic acid

IUPAC Name

hexachloroplatinum(2-);hydron

Molecular Formula

Cl6H2Pt

Molecular Weight

409.8 g/mol

InChI

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4

InChI Key

GBFHNZZOZWQQPA-UHFFFAOYSA-J

SMILES

[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Synonyms

platinic chloride

Canonical SMILES

[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Catalysis:

Hexachloroplatinic acid acts as a highly efficient and selective catalyst in various chemical reactions. Its ability to bind and activate diverse molecules makes it ideal for promoting transformations such as:

  • Hydrogenation: Reducing alkenes and alkynes to alkanes .
  • Dehydrogenation: Removing hydrogen from molecules to form unsaturated compounds .
  • Isomerization: Rearranging the atoms within a molecule to create isomers .

These catalytic properties make hexachloroplatinic acid valuable in various research fields, including organic synthesis, material science, and energy conversion.

Organic Compound Synthesis:

Hexachloroplatinic acid serves as a precursor for the synthesis of diverse organic compounds. By reacting it with various starting materials, researchers can generate compounds like:

  • Amides: Essential functional groups in pharmaceuticals and polymers .
  • Esters: Important intermediates in organic synthesis and building blocks for complex molecules .
  • Thiols: Organic compounds containing a sulfur-hydrogen bond, used in various applications like drug discovery .

The versatility of hexachloroplatinic acid in organic synthesis allows researchers to explore new avenues in molecule design and development.

Research Reagent:

Beyond its catalytic and synthetic capabilities, hexachloroplatinic acid finds use as a research reagent in various scientific investigations. Its unique properties and reactivity make it valuable for:

  • Studying protein-metal interactions: Understanding how metals bind to proteins is crucial in various biological processes .
  • Investigating enzyme activity: Hexachloroplatinic acid can modulate enzyme activity, aiding researchers in studying enzymatic mechanisms .
  • Exploring material properties: The interaction of hexachloroplatinic acid with different materials can reveal insights into their structure and function .

Hexachloroplatinic acid, also known as chloroplatinic acid, is an inorganic compound with the formula [H3O]2[PtCl6](H2O)[H_3O]_2[PtCl_6](H_2O), commonly represented as H2PtCl6H_2PtCl_6. This compound appears as a reddish-brown deliquescent solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. It is primarily produced by dissolving platinum metal in aqua regia, a mixture of nitric and hydrochloric acids, or in hydrochloric acid containing chlorine. The compound serves as a significant commercial source of platinum and is often encountered in aqueous solutions .

Hexachloroplatinic acid is a corrosive and irritant compound. Contact with skin or eyes can cause severe irritation and burns. It is also suspected to be a carcinogen.

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling the compound.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to regulations.

Data:

  • LD50 (oral, rat): 532 mg/kg (LD50 refers to the dose lethal to 50% of a test population)
, including hydrogenation and hydrosilylation.
  • Platinum Plating: The compound is utilized in electroplating processes to deposit platinum onto various substrates.
  • Analytical Chemistry: Hexachloroplatinic acid serves as a reagent in analytical chemistry for the detection and quantification of certain compounds .
  • The synthesis of hexachloroplatinic acid can be achieved through several methods:

    • Aqua Regia Method: The most common method involves dissolving platinum metal in aqua regia:
      Pt+6HCl+3HNO3H2PtCl6+4NO2+4H2OPt+6HCl+3HNO_3\rightarrow H_2PtCl_6+4NO_2+4H_2O
      This method yields an orange-red solution that can be evaporated to produce crystals.
    • Chlorination Method: Platinum particles can be exposed to chlorine gas in an aqueous suspension, leading to the formation of hexachloroplatinic acid.
    • Electrolysis: Electrochemical methods have also been explored for synthesizing hexachloroplatinic acid from platinum electrodes in chloride-containing solutions .

    Research has shown that hexachloroplatinic acid interacts with various ligands and substrates. Studies involving extended X-ray absorption fine structure (EXAFS) have provided insights into its coordination chemistry, revealing how it forms complexes with different ligands under varying conditions such as pH and chloride concentration. These interactions are crucial for understanding its behavior in catalytic processes and biological systems .

    Hexachloroplatinic acid shares similarities with other platinum-based compounds but exhibits unique characteristics:

    Compound NameFormulaUnique Features
    Platinum(II) chloridePtCl2_2Less soluble than hexachloroplatinic acid; used in organic synthesis.
    Platinum(IV) oxidePtO2_2Acts as a catalyst; less reactive than hexachloroplatinic acid.
    Nitrosonium hexachloroplatinateNO2_2[PtCl6_6]Highly reactive; forms under specific conditions; can contaminate hexachloroplatinic acid produced via aqua regia .
    Dihydrogen hexachloroplatinateH2_2[PtCl6_6]Hydrated form; often encountered in solution; similar reactivity profile.

    Hexachloroplatinic acid's unique properties stem from its high solubility and reactivity, making it invaluable in both industrial applications and research settings. Its role as a precursor for other platinum compounds further highlights its significance within the field of inorganic chemistry .

    The selection between hexachloroplatinic acid (H₂PtCl₆) and ammonium hexachloroplatinate ((NH₄)₂PtCl₆) as precursors for electrocatalyst synthesis represents a critical decision in advanced material development. Both compounds serve as primary platinum sources for producing carbon-supported platinum nanoparticles, yet their distinct physicochemical properties lead to markedly different synthesis outcomes and catalyst performance characteristics [1].

    Hexachloroplatinic acid, typically available as the hexahydrate form (H₂PtCl₆·6H₂O), demonstrates exceptional water solubility with concentrations reaching 0.5 M at room temperature, equivalent to approximately 38.5 g/100ml [2] [3]. This high solubility facilitates homogeneous solution-phase synthesis but presents significant handling challenges due to its highly hygroscopic nature, requiring careful moisture control during storage and processing [2] [4]. The compound's hygroscopic characteristics can lead to inaccurate precursor measurements during synthesis, potentially affecting the final platinum loading in supported catalysts [1].

    In contrast, ammonium hexachloroplatinate exhibits substantially lower water solubility, with only 0.499 g/100ml at 20°C, increasing to 3.36 g/100ml at 100°C [5] [6]. This reduced solubility, while initially appearing disadvantageous, provides several practical benefits for electrocatalyst production. The compound's non-hygroscopic nature ensures stable handling conditions and precise precursor measurements, critical factors for reproducible catalyst synthesis [1] [7]. Additionally, the low solubility of (NH₄)₂PtCl₆ in the presence of ammonium chloride (0.0028 g/100ml) makes it particularly suitable for platinum extraction and recycling processes [7].

    Electrochemical performance evaluations reveal remarkable similarities between catalysts synthesized from both precursors. Platinum/carbon electrocatalysts prepared using microwave-assisted polyol synthesis at 140°C for 150 seconds demonstrate comparable electrochemical surface areas of approximately 70 m²/g for both H₂PtCl₆ and (NH₄)₂PtCl₆ precursors [1]. Half-wave potentials for oxygen reduction reaction remain consistent at 0.83 V versus reversible hydrogen electrode, indicating equivalent catalytic activity regardless of precursor choice [1].

    However, subtle differences emerge in platinum loading and durability characteristics. Catalysts synthesized from (NH₄)₂PtCl₆ consistently achieve higher platinum loadings (23.7 wt%) compared to H₂PtCl₆-derived catalysts (19.5 wt%), attributed to the non-hygroscopic nature enabling more accurate precursor dosing [1]. Furthermore, durability studies indicate marginally superior performance for (NH₄)₂PtCl₆-derived catalysts, with electrochemical surface area losses of approximately 55% versus 60% for H₂PtCl₆-derived materials after extended cycling [1].

    The economic considerations favor ammonium hexachloroplatinate as it represents an intermediate product in platinum extraction and recycling processes, potentially reducing overall production costs [1]. This economic advantage, combined with superior handling characteristics and slightly enhanced catalyst performance, positions (NH₄)₂PtCl₆ as an attractive alternative to the conventionally used H₂PtCl₆ precursor for large-scale electrocatalyst production.

    Role in Carbon-Supported Platinum Nanoparticle Formation

    The formation of carbon-supported platinum nanoparticles through hexachloroplatinic acid reduction represents a complex heterogeneous nucleation process governed by multiple interdependent parameters. The mechanism involves the reduction of hexachloroplatinate complexes ([PtCl₆]²⁻) to zero-valent platinum atoms, which subsequently nucleate and grow on carbon support surfaces [8] [9].

    During synthesis, platinum nanoparticle formation occurs through heterogeneous nucleation on active sites of the carbon support, contrasting with homogeneous nucleation observed in colloidal synthesis without support materials [8]. The carbon support characteristics significantly influence the final nanoparticle properties, with high surface area carbons such as Black Pearl 2000 favoring the formation of smaller, more uniformly distributed nanoparticles [10].

    The reduction process involves multiple steps, beginning with the adsorption of hexachloroplatinate species onto carbon surfaces, followed by thermal or chemical reduction to form platinum nuclei [8]. The nucleation density and subsequent particle growth depend critically on the interplay between reagent availability, active site accessibility, and mass transfer limitations [8]. In aqueous ethylene glycol mixtures, the water-to-ethylene glycol ratio emerges as a crucial parameter controlling final particle size, with sizes ranging from 2 to 6 nm achievable through systematic ratio adjustment [8].

    Mechanistic studies reveal that carbon support wettability influences the number of accessible active sites for nucleation. Ethylene glycol's lower surface tension compared to water enhances carbon wettability, increasing the contact area between reaction mixture and support [8]. However, competitive adsorption of ethylene glycol molecules on carbon surfaces can block nucleation sites, creating a delicate balance between enhanced wettability and site accessibility [8].

    The formation process demonstrates three distinct regimes based on solvent composition. In ethylene glycol-rich conditions, increased wettability is offset by site blocking and reduced mass transfer due to higher viscosity, resulting in fewer but larger nanoparticles [8]. High water content conditions produce fewer accessible sites due to poor wettability and lower reducing agent concentration, also yielding larger particles [8]. Optimal intermediate compositions balance these competing effects, promoting high nucleation density and small particle formation [8].

    Advanced characterization techniques reveal that platinum nanoparticles formed through this process exhibit face-centered cubic crystal structure with particle sizes typically ranging from 2 to 4 nm [11] [8]. Transmission electron microscopy studies demonstrate uniform particle distribution across carbon supports, with minimal agglomeration when synthesis conditions are properly controlled [12] [11].

    The carbon support nature profoundly affects nanoparticle characteristics. Functionalized carbon supports with abundant oxygen-containing groups and defects provide enhanced nucleation sites, resulting in higher particle density and improved uniformity compared to conventional Vulcan carbon [11]. These functionalized supports also demonstrate superior electrochemical surface areas and fuel cell performance, highlighting the importance of support-precursor interactions in determining final catalyst properties [11].

    Precursor Solubility and Reaction Kinetics

    The solubility characteristics of hexachloroplatinic acid precursors fundamentally govern reaction kinetics and synthesis outcomes in carbon-supported platinum nanoparticle formation. Hexachloroplatinic acid hexahydrate demonstrates remarkable solubility in water, reaching 0.5 M concentrations at room temperature with complete dissolution [13] [3]. This high solubility enables homogeneous reaction conditions but requires careful concentration control to prevent precipitation during synthesis [14].

    Temperature significantly influences precursor solubility, with hexachloroplatinic acid showing enhanced dissolution at elevated temperatures. The compound maintains stability up to 60°C, beyond which thermal decomposition begins, complicating high-temperature synthesis approaches [15] [4]. The melting point of 60°C represents a critical threshold where controlled decomposition pathways become accessible for direct thermal reduction processes [15].

    In contrast, ammonium hexachloroplatinate exhibits markedly different solubility behavior, with limited water solubility of 0.499 g/100ml at 20°C, increasing to 3.36 g/100ml at 100°C [5] [6]. This temperature-dependent solubility profile creates opportunities for controlled release kinetics during synthesis, where precursor dissolution rate can be manipulated through temperature programming [1].

    The reaction kinetics of platinum nanoparticle formation from hexachloroplatinic acid involve multiple rate-determining steps, including precursor dissolution, complex hydrolysis, reduction, and nucleation processes [8]. In microwave-assisted polyol synthesis, optimal reaction conditions require temperatures of 140°C and reaction times of 150 seconds for complete precursor conversion [1]. These conditions represent a compromise between achieving complete reduction and preventing excessive particle growth.

    Activation energy calculations for the reduction process indicate values ranging from 45-55 kJ/mol, depending on precursor type and synthesis conditions [1]. The slightly higher activation energy for (NH₄)₂PtCl₆ reduction (50-55 kJ/mol) compared to H₂PtCl₆ (45-50 kJ/mol) reflects the additional energy required for ammonium complex decomposition [1].

    pH effects significantly influence reaction kinetics, with optimal ranges varying between precursors. Hexachloroplatinic acid reduction proceeds most efficiently at pH 1-2, where complex hydrolysis and reduction kinetics are balanced [1]. Ammonium hexachloroplatinate shows optimal performance at slightly higher pH values (2-3), reflecting the buffer capacity of ammonium ions [1].

    Conversion efficiency studies demonstrate that both precursors achieve high platinum attachment rates to carbon supports, with (NH₄)₂PtCl₆ showing marginally superior performance (90-95%) compared to H₂PtCl₆ (85-90%) [1]. This enhanced efficiency stems from the controlled dissolution kinetics of the ammonium salt, preventing localized concentration gradients that can promote homogeneous nucleation over heterogeneous deposition [1].

    The solubility of hexachloroplatinic acid in organic solvents expands synthesis possibilities beyond aqueous systems. The compound demonstrates solubility in ethanol, ether, and ethyl acetate, enabling non-aqueous synthesis routes that can influence nanoparticle morphology and carbon support interactions [4]. However, solubility in these organic media remains limited compared to water, necessitating careful solvent selection and concentration optimization [4].

    Thermal Decomposition Pathways

    The thermal decomposition of hexachloroplatinic acid follows complex, multi-step pathways that depend critically on atmospheric conditions, heating rate, and temperature range. Understanding these decomposition mechanisms is essential for controlling platinum nanoparticle formation and optimizing catalyst synthesis processes.

    Under atmospheric conditions, hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) undergoes stepwise decomposition beginning at approximately 60°C with the loss of coordinated water molecules [16] [17]. The initial decomposition step involves dehydration, producing anhydrous hexachloroplatinic acid, followed by progressive chlorine elimination at higher temperatures [16].

    The decomposition sequence in air atmosphere proceeds through distinct temperature ranges. At 60-100°C, the primary reaction yields platinum(IV) chloride (PtCl₄) with the elimination of hydrogen chloride and water vapor . The reaction follows the stoichiometry: (H₃O)₂PtCl₆·nH₂O → PtCl₄ + 2HCl + (n + 2)H₂O [2]. This initial step represents a 31% weight loss, closely matching experimental observations [16].

    At intermediate temperatures (200-250°C), further decomposition occurs with the conversion of PtCl₄ to platinum(II) chloride (PtCl₂) through chlorine elimination [20]. This step involves approximately 14% weight loss, corresponding to the removal of two chlorine atoms [16]. The resulting β-PtCl₂ adopts a hexagonal crystal structure with characteristic platinum-platinum distances of 3.32-3.40 Å .

    Complete decomposition to metallic platinum occurs at temperatures above 350°C in air, with the final elimination of remaining chlorine atoms [16]. This high-temperature decomposition produces platinum metal as the solid residue, representing the endpoint of the thermal decomposition pathway [16] [17].

    The decomposition behavior differs significantly under hydrogen atmosphere, where reduction occurs at substantially lower temperatures. In flowing hydrogen, hexachloroplatinic acid begins decomposition below 200°C, with all platinum compounds examined showing decomposition temperatures under this threshold [16] [17]. The hydrogen environment facilitates direct reduction to metallic platinum without the intermediate chloride phases observed in air decomposition [16].

    Comparative studies reveal that thermal stability in hydrogen follows the order: hexachloroplatinic acid < platinum acetylacetonate < platinum diamino dinitrite < tetrammine platinous hydroxide < tetrammine platinous chloride < platinum phthalocyanine [16]. This ranking reflects the varying ligand strengths and reduction potentials of different platinum complexes [16].

    The thermal decomposition of ammonium hexachloroplatinate follows a distinct pathway involving simultaneous platinum reduction and ammonium salt decomposition. At 200-250°C under hydrogen atmosphere, direct reduction to platinum metal occurs with the evolution of ammonia and hydrogen chloride [7] [21]. The complete decomposition reaction at elevated temperatures (380°C) in air produces platinum metal, ammonium chloride, hydrogen chloride, and nitrogen gas according to: 3(NH₄)₂PtCl₆ → 3Pt + 2NH₄Cl + 16HCl + 2N₂ [7].

    Kinetic analysis of the thermal decomposition process reveals that the reaction rate depends strongly on heating rate and atmosphere composition. Differential thermal analysis studies indicate that decomposition temperatures measured by thermogravimetric analysis are consistently lower than those determined by differential thermal analysis due to experimental condition differences [16] [17].

    The thermal decomposition pathways can be exploited for controlled platinum nanoparticle synthesis through programmed temperature profiles. By carefully controlling heating rates and atmospheric conditions, it becomes possible to arrest decomposition at intermediate stages, producing specific platinum oxidation states or enabling controlled reduction on support surfaces [22]. This approach offers advantages over chemical reduction methods by providing better control over particle size and morphology through temperature programming [22].

    Physical Description

    Chloroplatinic acid, is a reddish-brown solid. It is soluble in water and will yield a mildly acidic solution. It may cause illness from inhalation of the dust and it is irritating to skin and eyes. When heated to high temperatures it may decompose to toxic chloride fumes. It may burn, but may be difficult to ignite. It is used for manufacturing indelible ink and in electroplating processes.
    Liquid

    GHS Hazard Statements

    H301: Toxic if swallowed [Danger Acute toxicity, oral];
    H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

    Pictograms

    Health Hazard Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant;Health Hazard

    Other CAS

    16941-12-1

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    All other chemical product and preparation manufacturing
    Electrical equipment, appliance, and component manufacturing
    Fabricated metal product manufacturing
    Machinery manufacturing
    Other - Secondary Copper Reclaimers
    Other - Secondary Precious Metals Reclaimers
    Plastic material and resin manufacturing
    repackage and relabel for resale
    Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-: ACTIVE

    Dates

    Last modified: 04-14-2024

    Explore Compound Types